molecular formula C10H17NO3 B2593841 1-(2-Methylpropanoyl)piperidine-2-carboxylic acid CAS No. 1103336-91-9

1-(2-Methylpropanoyl)piperidine-2-carboxylic acid

Cat. No.: B2593841
CAS No.: 1103336-91-9
M. Wt: 199.25
InChI Key: MQRWLGCCLNOSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropanoyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring substituted with a 2-methylpropanoyl group and a carboxylic acid group.

Scientific Research Applications

1-(2-Methylpropanoyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic uses, although specific applications are still under investigation.

    Industry: Limited use in the development of new materials and chemical processes.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

Preparation Methods

The synthesis of 1-(2-Methylpropanoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis and purification would apply.

Chemical Reactions Analysis

1-(2-Methylpropanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbonyl group in the 2-methylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2-Methylpropanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially altering their function. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The exact pathways and molecular targets are still subjects of ongoing research .

Comparison with Similar Compounds

1-(2-Methylpropanoyl)piperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(2-methylpropanoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(2)9(12)11-6-4-3-5-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRWLGCCLNOSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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